L-Ascorbic acid iron(II)
Overview
Description
L-Ascorbic acid iron(II), also known as Ferrous ascorbate, is a six-carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, necessary to maintain connective tissue and bone . Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways . It is used as an effective oral iron supplement to treat iron deficiency anemia in children .
Synthesis Analysis
For the synthesis of iron (II) ascorbatolizinate, lysine monohydrochloride, ascorbic acid, iron sulfate, and barium hydroxide were used .Molecular Structure Analysis
The molecular formula of L-Ascorbic acid iron(II) is C18H24FeO18 . The InChIKey is LPGAJOOOFBMPGJ-JHVPUWFLSA-N . The Canonical SMILES is C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe] .Chemical Reactions Analysis
Ascorbic acid exhibits predominantly pro-oxidant activity by reducing Fe 3+ to Fe 2+, followed by the formation of dehydroascorbic acid . As a result, ascorbic acid accelerates the redox cycle Fe 3+ ↔ Fe 2+ in the Fenton reaction, which leads to a significant increase in the yield of toxic hydroxyl radicals .Scientific Research Applications
Interaction with Iron Metabolism
L-Ascorbic acid, or vitamin C, has significant interactions with iron in biological systems. It exhibits pro-oxidant activity by reducing Fe3+ to Fe2+, which accelerates the Fe3+ ↔ Fe2+ redox cycle in the Fenton reaction. This leads to an increase in the production of toxic hydroxyl radicals. Ascorbic acid can also form mixed chelate complexes with iron, influencing iron metabolism and toxicity (Timoshnikov et al., 2020).
Ascorbic Acid Decomposition and Conversion
Dehydroascorbic acid, an oxidation product of ascorbic acid, spontaneously decomposes at neutral and higher pH levels to form L-erythroascorbic acid, as well as ascorbic acid itself. This process is influenced by the presence of metals like Fe(II) and Cu(I) (Jung & Wells, 1998).
Ascorbic Acid in Colorimetric Determinations
A method for determining L-ascorbic acid is based on its reduction of iron (III), where the iron(II) formed is complexed for measurement. This technique is applied in various analyses, including pharmaceuticals and biological samples (Arya & Mahajan, 1997).
Ascorbate Oxidation in the Presence of Iron
Ascorbic acid, being redox-active, reacts with transition metals like iron and copper, as well as with oxidants. The interaction of ascorbic acid with micromolar concentrations of iron(III) and copper(II) are important in the context of its antioxidant properties (Shen et al., 2021).
Application in Environmental Stress Sensitivity Studies
L-ascorbic acid's role in scavenging free radicals is implicated in environmental stress adaptation in plants. An Arabidopsis mutant sensitive to environmental stress, including ozone, was found to accumulate only 30% of the normal ascorbate concentration, highlighting the importance of ascorbic acid in stress resistance (Conklin et al., 1996).
Influence on Membrane Cleaning Processes
The ascorbic acid-mediated cleaning of iron-fouled membranes in submerged membrane bioreactors is significant, especially in the presence of iron salts. This process involves the reductive dissolution of iron oxides on membrane surfaces, impacting the effectiveness of membrane cleaning in water treatment systems (Zhang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;iron | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H8O6.Fe/c3*7-1-2(8)5-3(9)4(10)6(11)12-5;/h3*2,5,7-10H,1H2;/t3*2-,5+;/m111./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGAJOOOFBMPGJ-JHVPUWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FeO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Ascorbic acid iron(II) | |
CAS RN |
24808-52-4 | |
Record name | Iron(2+) di-L-ascorbate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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